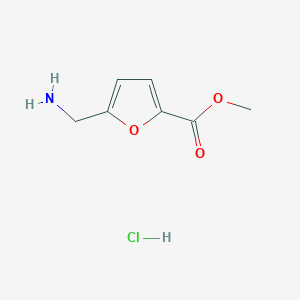

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCCSWCSYOBPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

An In-depth Technical Guide to Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the furan scaffold represents a cornerstone of innovation. These heterocyclic compounds are not only prevalent in numerous natural products but also serve as versatile building blocks for novel therapeutic agents and high-performance polymers. Within this chemical space, Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is emerging as a compound of significant interest. Its bifunctional nature, featuring a primary amine and a methyl ester, makes it an ideal starting material for the synthesis of a diverse array of more complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physicochemical properties of this compound, underpinned by field-proven insights and robust scientific principles.

Chemical Identity and Physicochemical Properties

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 5-(aminomethyl)furan-2-carboxylic acid. The hydrochloride form enhances the stability and solubility of the free amine, making it more amenable to handling and use in subsequent synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 160938-84-1 | [1][2] |

| Molecular Formula | C₇H₁₀ClNO₃ | [1] |

| Molecular Weight | 191.61 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Commercially available in purities of 95% and higher. | |

| IUPAC Name | methyl 5-(aminomethyl)-2-furoate hydrochloride | |

| InChI Key | OJCCSWCSYOBPCO-UHFFFAOYSA-N | |

| Solubility | While specific quantitative data is not readily available, as a hydrochloride salt, it is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in organic solvents is likely limited, a common characteristic for salts. The parent non-salt furan derivatives are often reported to have limited aqueous solubility. | |

| Melting Point | Specific experimental data is not available in the reviewed literature. For comparison, a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has a melting point of 196.3 °C[3]. | |

| Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed. |

Structural Elucidation

Caption: Structure of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Synthesis and Purification

While a specific, detailed protocol for the synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is not extensively documented in peer-reviewed literature, a logical and efficient synthetic route can be devised based on established organic chemistry principles and the synthesis of analogous compounds. A plausible approach involves the reductive amination of a suitable aldehyde precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

-

Reductive Amination:

-

To a solution of methyl 5-formylfuran-2-carboxylate (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 5°C. The choice of sodium cyanoborohydride is critical here as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is acidic (pH ~2) to decompose any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the resulting aqueous solution with a nonpolar organic solvent like diethyl ether or dichloromethane to remove any unreacted aldehyde and other non-polar impurities.

-

Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., sodium carbonate or 2M sodium hydroxide) to deprotonate the ammonium salt and liberate the free amine.

-

Extract the free amine into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine, Methyl 5-(aminomethyl)furan-2-carboxylate.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude free amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether to remove any soluble impurities.

-

Dry the final product under vacuum to yield Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride as a solid. The purity of the final product should be assessed by HPLC and its identity confirmed by NMR and mass spectrometry.

-

Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and stability of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride.

Analytical Workflow Overview

Caption: A comprehensive analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O or DMSO-d₆):

-

Furan protons (2H): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the furan ring. The coupling constant (J) between these two protons would be approximately 3-4 Hz.

-

Aminomethyl protons (2H): A singlet is expected around δ 4.0-4.5 ppm, corresponding to the methylene protons adjacent to the amine.

-

Methyl ester protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm for the methyl group of the ester.

-

Amine protons (3H): A broad singlet corresponding to the -NH₃⁺ protons would be present, and its chemical shift would be concentration and solvent-dependent.

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

Carbonyl carbon (1C): A signal in the downfield region (δ 160-170 ppm) is expected for the ester carbonyl carbon.

-

Furan carbons (4C): Four distinct signals are expected in the aromatic region (δ 110-160 ppm) for the carbons of the furan ring.

-

Methyl ester carbon (1C): A signal around δ 50-55 ppm is expected for the methyl carbon of the ester.

-

Aminomethyl carbon (1C): A signal around δ 35-45 ppm is anticipated for the methylene carbon adjacent to the amine.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method would be suitable for this polar compound.

-

Proposed HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate in water) and an organic modifier (e.g., acetonitrile or methanol) would be effective. For instance, a gradient from 5% to 95% organic modifier over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the furan ring shows strong absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

-

This method should provide good separation of the main compound from potential impurities arising from the synthesis. Method validation according to ICH guidelines would be necessary for use in a regulated environment[5].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected Results:

-

Technique: Electrospray ionization (ESI) in positive ion mode would be ideal.

-

Expected Ion: The mass spectrum should show a prominent peak for the molecular ion of the free amine [M+H]⁺ at m/z 156.0655, corresponding to the chemical formula C₇H₁₀NO₃⁺. The hydrochloride is not typically observed in the mass spectrum.

-

Stability and Storage

-

Stability: As a hydrochloride salt, Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is expected to be more stable than its free amine counterpart, which can be susceptible to oxidation and degradation. However, like many furan derivatives, it may be sensitive to strong acids, bases, and prolonged exposure to light and high temperatures.

-

Storage: To ensure its long-term integrity, the compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place.

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally related furan compounds, the following precautions should be observed[6][7][8][9]:

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, particularly its enhanced stability and solubility as a hydrochloride salt, make it a practical starting material for a wide range of chemical transformations. This guide provides a comprehensive overview of its known properties, along with scientifically grounded, proposed methodologies for its synthesis and analysis. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to advance their scientific endeavors.

References

- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of 5-(Aminomethyl)

- ChemicalBook. (2022). 5-(AMINOMETHYL)

- Fisher Scientific. (2020).

- Cayman Chemical. (2025).

- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

- Thermo Fisher Scientific. (2025).

- TCI Chemicals. (2024).

- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.

- Green Chemistry (RSC Publishing). (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Royal Society of Chemistry.

- ChemScene. (n.d.). 1030012-30-6 | Ethyl 5-(aminomethyl)

- ChemicalBook. (n.d.). 5-(aminomethyl)furan-2-carboxamide hydrochloride CAS#: 1375471-80-9. ChemicalBook.

- Sigma-Aldrich. (n.d.). methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 160938-84-1. Sigma-Aldrich.

- The Royal Society of Chemistry. (n.d.).

- BIOFOUNT. (n.d.). 160938-84-1|Methyl 5-(Aminomethyl)

- MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)

- BenchChem. (2025).

- PubChemLite. (n.d.). Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride (C7H9NO3). PubChemLite.

- ResearchGate. (n.d.). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate.

- PubChemLite. (n.d.). Methyl 5-(2-aminophenyl)

- Sigma-Aldrich. (n.d.). Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 160938-84-1. Sigma-Aldrich.

- ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan....

- PubMed. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed.

- unipub. (n.d.).

- MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI.

Sources

- 1. 160938-84-1|Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride|Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 2. Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 160938-84-1 [sigmaaldrich.com]

- 3. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Discovery and First Synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the likely inaugural synthesis of this molecule. While a singular discovery paper is not readily identifiable, this document reconstructs the first synthesis by assembling the most logical and chemically sound route based on established and well-documented methodologies for furan chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and detailed protocols that define the synthesis of this important furan derivative.

Introduction: The Significance of Furan-Based Scaffolds

Furan-containing molecules are of significant interest in medicinal chemistry and materials science.[1][2] The furan ring, a five-membered aromatic heterocycle, is a structural motif found in numerous natural products and biologically active compounds.[3][4] Its unique electronic properties and conformational flexibility make it an attractive scaffold for the design of novel drugs and functional materials. Methyl 5-(aminomethyl)furan-2-carboxylate, in particular, combines the functionalities of an ester and a primary amine, making it a valuable bifunctional precursor for a wide range of chemical transformations.

The First Synthesis: A Reconstructed Pathway

The most probable initial synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride would have logically proceeded through a two-step sequence starting from a readily available furan derivative. This reconstructed pathway involves the initial formation of a reactive intermediate, Methyl 5-(chloromethyl)furan-2-carboxylate, followed by the introduction of the amino group via the Gabriel synthesis.

Strategic Considerations for the Synthetic Design

The choice of the Gabriel synthesis for the amination step is a key strategic decision. Direct amination of the chloromethyl intermediate with ammonia would likely lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium salts, thus reducing the yield of the desired primary amine.[5] The Gabriel synthesis elegantly circumvents this issue by using potassium phthalimide as a surrogate for ammonia. The phthalimide anion is an effective nucleophile, but the resulting N-alkylated phthalimide is no longer nucleophilic, preventing further reactions.[5][6]

Diagram of the Proposed Synthetic Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orientjchem.org [orientjchem.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel Synthesis [organic-chemistry.org]

Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride: A Versatile Scaffold for Innovations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Among the vast array of furan-based building blocks, Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride emerges as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive primary amine and a methyl ester, offers a versatile platform for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its practical applications in the construction of novel chemical entities. We will delve into detailed, field-proven protocols for its use in key synthetic transformations and discuss its relevance in the context of contemporary drug discovery, supported by authoritative references.

Introduction: The Strategic Value of the Furan Moiety

The furan heterocycle is a cornerstone in the design of bioactive molecules, prized for its unique electronic and steric properties.[4] It often serves as a bioisosteric replacement for phenyl rings, enhancing metabolic stability, modulating receptor interactions, and improving overall bioavailability.[4] The incorporation of aminomethyl and carboxylate functionalities at the 2- and 5-positions, as seen in Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, provides two orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug development. A notable example of a blockbuster drug featuring a functionalized aminomethylfuran core is Ranitidine, a histamine H2-receptor antagonist.[5][6] The synthesis of Ranitidine and its analogs often involves intermediates structurally related to the title compound, underscoring the pharmaceutical relevance of this molecular framework.[7][8][9]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

Data Summary

While a comprehensive, publicly available dataset for Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is limited, the following table compiles known data for the compound and its close precursors. This information is crucial for reaction planning and purification.

| Property | Value | Source/Notes |

| IUPAC Name | methyl 5-(aminomethyl)-2-furoate hydrochloride | |

| CAS Number | 160938-84-1 | |

| Molecular Formula | C₇H₁₀ClNO₃ | Calculated |

| Molecular Weight | 191.61 g/mol | Calculated |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage | Store at room temperature, keep dry and cool. | |

| Melting Point of Precursor | 32.5 °C (for methyl 5-(chloromethyl)furan-2-carboxylate) | [10] |

Safety and Handling

-

General Hazards: Furan derivatives can be irritants to the skin, eyes, and respiratory tract.[1][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

In case of contact:

-

Skin: Wash immediately with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

-

Stability: The hydrochloride salt form enhances stability compared to the free base. However, like many furan derivatives, it may be sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening reactions.[1]

Synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride

Several synthetic routes can be envisaged for the preparation of this building block. A practical and scalable approach involves a two-step sequence starting from the commercially available 5-(chloromethyl)furfural.

Proposed Synthetic Pathway

The proposed synthesis involves the oxidation of 5-(chloromethyl)furfural to the corresponding acid chloride, followed by esterification to yield methyl 5-(chloromethyl)furan-2-carboxylate. Subsequent amination, for instance via a Gabriel synthesis, followed by acidic workup and hydrochloride salt formation, would afford the target compound.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted from analogous syntheses)

This protocol is a composite based on established procedures for the synthesis of similar compounds.[11][12][13]

Step 1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

-

Oxidation: In a round-bottomed flask protected from light, dissolve 5-(chloromethyl)furfural (1 eq.) in an appropriate solvent. Add tert-butyl hypochlorite (6 eq.) and stir the mixture at room temperature for 24 hours.[14] The reaction progress can be monitored by TLC.

-

Esterification: After completion of the oxidation, carefully evaporate the volatiles at room temperature. Dissolve the crude 5-(chloromethyl)furan-2-carbonyl chloride in anhydrous methanol (a suitable concentration would be around 0.5 M). Add potassium carbonate (1 eq.) and stir the suspension at room temperature for 2 hours.[11]

-

Work-up and Purification: Filter the reaction mixture through a pad of silica gel to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield methyl 5-(chloromethyl)furan-2-carboxylate as a colorless oil.[14]

Step 2: Gabriel Synthesis and Hydrochloride Salt Formation

-

Phthalimide Alkylation: Dissolve methyl 5-(chloromethyl)furan-2-carboxylate (1 eq.) in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.1 eq.) and heat the mixture (e.g., to 80-100 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Deprotection: Cool the reaction mixture to room temperature. Add hydrazine monohydrate (1.2 eq.) and continue stirring (the reaction may require gentle heating).[13] A precipitate of phthalhydrazide will form.

-

Isolation of the Free Amine: After the deprotection is complete, the reaction mixture is typically subjected to an acidic workup to remove the phthalhydrazide precipitate by filtration. The filtrate containing the amine hydrochloride can be basified and extracted with an organic solvent to isolate the free amine, although for the purpose of obtaining the hydrochloride salt, this step can be modified.

-

Hydrochloride Salt Formation: After filtration of the phthalhydrazide, the filtrate containing the amine can be concentrated. The residue is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of HCl in the same solvent is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride.

Key Synthetic Applications and Protocols

The true value of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride lies in its utility as a versatile building block. The primary amine can be readily functionalized through various reactions, while the ester group can be hydrolyzed or aminated in subsequent steps.

Amide Bond Formation: A Gateway to Peptidomimetics and Bioactive Amides

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.

Caption: General workflow for amide bond formation.

Detailed Protocol: HATU-mediated Amide Coupling

-

Reactant Preparation: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (1 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.2 eq.), to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir the mixture at room temperature for 10-15 minutes.

-

Coupling Agent Addition: Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Alkylation and Reductive Amination: Expanding Structural Diversity

Further functionalization of the primary amine through N-alkylation or reductive amination opens up avenues to a wide range of secondary and tertiary amines, which are prevalent in many classes of pharmaceuticals.

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination with an Aldehyde

-

Reactant Preparation: To a solution of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add a base like triethylamine (Et₃N) (1.1 eq.) to liberate the free amine.

-

Imine Formation: Add the desired aldehyde (1-1.2 eq.) to the reaction mixture. If the reaction is performed in a solvent that forms an azeotrope with water (like toluene), a Dean-Stark apparatus can be used to drive the imine formation to completion. Alternatively, adding a drying agent like anhydrous magnesium sulfate can be effective.

-

Reduction: Once imine formation is evident (can be monitored by NMR or IR if desired), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is a mild and effective choice for this transformation.[15][16]

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Conclusion: A Building Block for Future Discoveries

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a high-potential building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its straightforward accessibility and the orthogonal reactivity of its functional groups make it an attractive starting material for the creation of diverse chemical libraries. The protocols and data presented in this guide are intended to empower researchers to confidently incorporate this versatile scaffold into their synthetic strategies, paving the way for the discovery of the next generation of bioactive molecules.

References

-

Angewandte Chemie International Edition. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

MDPI. (2025). Furan Derivatives: Properties, Applications, and Synthesis. [Link]

-

ResearchGate. (2024). Synthesis of Furans – Recent Advances. [Link]

-

PMC. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. [Link]

-

ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). [Link]

-

ResearchGate. (2025). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. [Link]

- Google Patents. (n.d.). DE69532533T2 - Method for producing ranitidine.

-

PubMed. (1980). Furan H2-antagonist ranitidine inhibits pentagastrin-stimulated gastric secretion stronger than cimetidine. [Link]

-

MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]

-

eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

-

ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

Green Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

-

mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

- Google Patents. (n.d.). US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran.

-

RSC Publishing. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

-

PMC. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. [Link]

-

ResearchGate. (2025). (PDF) Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. [Link]

- Google Patents. (n.d.).

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

- Google Patents. (n.d.). WO2019017468A1 - 2,5-bis(aminomethyl)furan production method.

-

PubMed. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. (n.d.). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. [Link]

-

PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. [Link]

-

Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

-

PubMed. (n.d.). Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 2. nbinno.com [nbinno.com]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Furan H2-antagonist ranitidine inhibits pentagastrin-stimulated gastric secretion stronger than cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Preamble: Contextualizing a Pivotal Building Block

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a heterocyclic compound featuring a furan core, a structure of immense interest due to its prevalence in bioactive natural products and its potential as a bio-based platform chemical. The presence of an aminomethyl group and a methyl ester moiety makes this molecule a versatile synthon for the development of novel pharmaceuticals, agrochemicals, and advanced materials. However, the successful application of this building block is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive analysis of these characteristics, grounded in established chemical principles and supported by field-proven experimental methodologies. We will explore the theoretical underpinnings of its expected behavior and detail the empirical studies required for its definitive characterization.

Part 1: Solubility Profile - From Theoretical Postulates to Empirical Verification

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. For Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, its solubility is governed by the interplay of its furan ring, the ionizable amine hydrochloride, and the ester functional group.

Theoretical Solubility Assessment

-

Aqueous Solubility : The presence of the aminomethyl hydrochloride salt is the primary determinant of its aqueous solubility. The ionic nature of the hydrochloride salt significantly enhances water solubility compared to its free base form by allowing for strong ion-dipole interactions with water molecules. However, the overall hydrophobicity of the furan ring and the methyl ester will limit its solubility to some extent. It is anticipated to be moderately soluble in water. The pH of the aqueous medium will be a critical factor; in acidic to neutral pH, the amine will remain protonated, favoring solubility. In basic conditions (pH > pKa of the amine), the free base will precipitate, drastically reducing solubility.

-

Organic Solvent Solubility : The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the different functionalities of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : High solubility is expected in lower alcohols. These solvents can engage in hydrogen bonding with the amine and the ester carbonyl, and the alkyl portion of the alcohol can solvate the furan ring and the methyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : Good solubility is anticipated in these solvents due to their ability to solvate the cationic species and interact with the polar ester group.

-

Non-Polar Solvents (e.g., Hexane, Toluene) : Low solubility is predicted in non-polar solvents as they cannot effectively solvate the ionic hydrochloride salt.

-

Based on analogous structures like propyl furan-2-carboxylate, which shows good solubility in organic solvents but limited solubility in water, the hydrochloride salt of the aminomethyl derivative will exhibit a more polar character, favoring polar solvents[1].

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile requires a systematic experimental approach. The equilibrium solubility method is a gold standard.

Methodology: Equilibrium Solubility Determination

-

Preparation : Add an excess amount of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride to a series of vials, each containing a known volume of the selected solvent (e.g., water, pH-buffered solutions, methanol, ethanol, DMSO, acetonitrile).

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation : After equilibration, allow the suspensions to settle. Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm filter to remove undissolved solids.

-

Quantification : Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting : Express solubility in mg/mL or mol/L.

Table 1: Predicted and Experimental Solubility of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

| Solvent System | Predicted Solubility | Experimental Value (mg/mL) |

| Water (pH 4.0) | Moderately Soluble | To be determined |

| Water (pH 7.4) | Moderately Soluble | To be determined |

| Methanol | Highly Soluble | To be determined |

| Ethanol | Soluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | To be determined |

| Acetonitrile | Sparingly Soluble | To be determined |

| Hexane | Insoluble | To be determined |

Part 2: Stability Assessment - Navigating the Potential Degradation Pathways

The chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and compatibility with other substances. The structure of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride contains several moieties that could be susceptible to degradation under various stress conditions. A forced degradation study is essential to identify these potential liabilities.[2][3]

Potential Degradation Pathways

The furan ring, while aromatic, is known to be susceptible to certain degradation pathways, particularly under thermal and photolytic stress.[4][5] The ester and aminomethyl functionalities also present potential sites for chemical transformation.

-

Hydrolytic Degradation : The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acid and base.

-

Acidic Hydrolysis: Under acidic conditions, the ester can hydrolyze to form 5-(aminomethyl)furan-2-carboxylic acid and methanol. The furan ring itself is also known to be susceptible to ring-opening under strong acidic conditions.[6][7]

-

Basic Hydrolysis (Saponification): In basic media, the ester will be rapidly saponified to the corresponding carboxylate salt.

-

-

Oxidative Degradation : The primary amine and the furan ring are both susceptible to oxidation. The amine can be oxidized to various products, while the furan ring can undergo oxidative cleavage. The presence of atmospheric oxygen, peroxide impurities, or metal ions can catalyze these processes.

-

Thermal Degradation : Furan derivatives can undergo complex thermal decomposition reactions, including ring-opening and polymerization.[2][4][8][9][10] The presence of substituents significantly influences the decomposition pathways.

-

Photodegradation : The furan ring can absorb UV radiation, leading to photochemical reactions.[3][5] This can result in isomerization, polymerization, or degradation to smaller molecules. The extent of degradation will depend on the intensity and wavelength of the light source.

Experimental Design for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Detailed Protocols:

-

Hydrolysis :

-

Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the acidic solution at an elevated temperature (e.g., 60°C) and the basic solution at room temperature.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis by HPLC to prevent further degradation on the column.

-

-

Oxidation :

-

Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile) and add a low concentration of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction over time by HPLC.

-

-

Thermal Degradation :

-

Expose the solid compound to dry heat (e.g., 80°C).

-

Prepare a solution of the compound and expose it to the same temperature.

-

Analyze samples at different time intervals.

-

-

Photostability :

-

Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11]

-

Include a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the samples after the exposure period.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is typically the primary tool.

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the amine. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound and its degradants. |

| Gradient | 5% to 95% B over 30 min | Ensures elution of both polar and non-polar species. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 265 nm | Based on the expected chromophore of the furan ring. |

| Injection Vol. | 10 µL | Standard injection volume. |

For the identification of degradation products, hyphenated techniques such as LC-MS/MS are indispensable for obtaining molecular weight and fragmentation data, which aids in structure elucidation.

Part 3: Handling, Storage, and Conclusion

Recommended Handling and Storage

Based on the predicted stability profile, the following handling and storage recommendations are prudent:

-

Storage : Store in a tightly sealed container in a cool, dry place, protected from light.[12] Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize oxidative degradation.

-

Handling : Handle in a well-ventilated area. Due to its amine hydrochloride nature, it may be corrosive and an irritant. Appropriate personal protective equipment (PPE) should be worn.

Conclusion and Forward Look

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a compound with significant potential, but its utility is intrinsically linked to its physicochemical properties. While theoretical assessment suggests moderate aqueous solubility and potential instabilities related to hydrolysis, oxidation, and photolysis, this guide underscores the necessity of empirical verification. The detailed experimental protocols provided herein offer a robust framework for researchers to thoroughly characterize the solubility and stability of this molecule. The resulting data will be invaluable for enabling its seamless integration into drug discovery and development pipelines, ensuring the creation of safe, stable, and efficacious end-products.

References

- BenchChem. (2025). An In-depth Technical Guide on the Thermal Decomposition of Furan Derivatives.

- Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). Chem Res Toxicol., 35(11), 2014-2024.

- Solubility of Propyl furan-2-carboxyl

- Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. (n.d.). Biblio.

- Furan in Thermally Processed Foods - A Review. (n.d.). PMC - NIH.

- Different pathways of formation of furan mainly

- Recent Advances on Furan-Based Visible Light Photoinitiators of Polymeriz

- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Request PDF. (2019).

- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W

- What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)

- Reactivity and stability of selected flavor compounds. (n.d.). PMC - NIH.

- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega. (2019).

- Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2020).

- Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2019). PMC - NIH.

- Furfurylamine | 617-89-0. (2025). ChemicalBook.

- Furan synthesis. (n.d.). Organic Chemistry Portal.

- Chemical structures of the different furan-based compounds reported in.... (n.d.).

- Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst | Request PDF. (n.d.).

- (PDF) Hept-6-en-1-yl Furan-2-carboxylate. (2024).

- stability and reactivity of furan pyrrole thiophene | tamil | @SANTHOSHCHEMISTRY. (2021).

- methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 160938-84-1. (n.d.). Sigma-Aldrich.

- Furan Hydrolysis. (n.d.). ChemTube 3D.

- Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 160938-84-1. (n.d.). Sigma-Aldrich.

- 160938-84-1|Methyl 5-(Aminomethyl)

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.).

- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2025).

- 1030012-30-6 | Ethyl 5-(aminomethyl)

- Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxid

- 5-(aminomethyl)furan-2-carboxamide hydrochloride CAS#: 1375471-80-9. (n.d.). ChemicalBook.

- Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. (2023).

- Photostability testing theory and practice. (2021). Q1 Scientific.

- Buy methyl 5-(chloromethyl)

- Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran. (2014). PubMed.

- Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. (n.d.). MDPI.

- Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride (C7H9NO3). (n.d.). PubChemLite.

- Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)

- Methyl 5-(2-aminophenyl)

- (PDF) Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. (2025).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. q1scientific.com [q1scientific.com]

- 12. chemscene.com [chemscene.com]

A Technical Guide to the Medicinal Chemistry Applications of Furan-Based Amino Esters

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in numerous clinically approved drugs.[1][2] This five-membered aromatic heterocycle serves as a bioisostere for phenyl rings, often enhancing metabolic stability and modulating drug-receptor interactions.[1][2] When combined with an amino ester functionality, the resulting molecular architecture offers a unique confluence of lipophilicity, hydrogen bonding capacity, and chemical reactivity, making it a highly attractive platform for drug discovery. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of furan-based amino esters. We will explore their roles as local anesthetics, antimicrobial agents, and emerging candidates for treating neurodegenerative and inflammatory diseases, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field.

The Furan Scaffold: A Privileged Structure in Drug Design

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structure that imparts a unique set of electronic and physical properties.[3] Its electron-rich nature makes it highly reactive in electrophilic substitution reactions, primarily at the 2- and 5-positions, which are critical handles for chemical modification.[1][2] This reactivity, coupled with its ability to mimic a phenyl ring while offering a different hydrophilic-lipophilic balance, makes it a "privileged scaffold" in medicinal chemistry.[1] Furan derivatives have demonstrated a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

The incorporation of an amino ester group onto a furan core introduces several advantageous features:

-

Modulation of Physicochemical Properties: The amino group provides a basic center that can be protonated at physiological pH, enhancing aqueous solubility. The ester group contributes to lipophilicity, which is crucial for membrane permeability.

-

Key Pharmacophoric Interactions: The ester carbonyl and amino group can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with biological targets like enzymes and receptors.

-

Metabolic Handle: The ester linkage is susceptible to hydrolysis by esterase enzymes, offering a potential route for metabolic activation or clearance, which can be tuned to design prodrugs with controlled release profiles.

Synthetic Strategies: Building the Furan-Based Amino Ester Core

The construction of furan-based amino esters can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the coupling of a furan-carboxylic acid with an appropriate amino alcohol.

General Synthesis Workflow

The following workflow outlines a standard, robust procedure for synthesizing a library of furan-based amino esters for screening purposes.

Caption: General workflow for the synthesis of furan-based amino esters.

Causality in Experimental Choices

-

Activation of the Carboxylic Acid: Direct esterification between a carboxylic acid and an alcohol is typically slow and requires harsh conditions. Conversion to a more reactive intermediate, such as an acyl chloride (using thionyl chloride) or an activated ester (using coupling agents like DCC or EDC), is essential. The choice of activating agent depends on the substrate's sensitivity. For acid-labile substrates, carbodiimide-based coupling (DCC, EDC) with an additive like DMAP is milder than using SOCl₂.[7]

-

Solvent and Base Selection: The coupling reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent side reactions with the activated acid. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the amino alcohol nucleophile.

Therapeutic Applications and Mechanisms of Action

Furan-based amino esters have shown significant promise across several therapeutic areas. Their structural features allow them to interact with a variety of biological targets.

Local Anesthetics

The archetypal structure of many local anesthetics consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. Furan-based amino esters fit this pharmacophore perfectly.

-

Mechanism of Action: Local anesthetics function by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the channel's inner pore, they prevent the influx of sodium ions that is necessary for the depolarization phase of an action potential. This blockade inhibits nerve impulse propagation, resulting in a loss of sensation. The tertiary amine is crucial for this mechanism; it exists in both a charged (protonated) and uncharged form. The uncharged form crosses the cell membrane, and once inside the more acidic cytoplasm, it becomes protonated and binds to the channel with higher affinity.

Caption: Mechanism of action for amine-containing local anesthetics.

-

Structure-Activity Relationship (SAR): The nature of the furan ring and the substituents on the amino group significantly influence potency and duration of action. Increasing the lipophilicity of the aromatic part (e.g., by adding alkyl groups to the furan ring) generally enhances potency, as it improves membrane partitioning. The pKa of the tertiary amine is also critical; a pKa between 7.5 and 9.0 ensures that a sufficient fraction of the uncharged base is present at physiological pH to cross the neuronal membrane.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan derivatives have long been recognized for their antibacterial and antifungal properties.[5][6][8]

-

Mechanism of Action: The mechanisms are diverse. Some furan-based compounds, particularly nitrofurans, are bioactivated by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1] These intermediates can then covalently modify and damage a wide range of biological macromolecules, including ribosomal proteins and DNA, leading to cell death.[1] For other furan derivatives, the mechanism may involve inhibiting specific enzymes crucial for bacterial survival or disrupting the integrity of the cell membrane.

-

SAR Insights: The presence of electron-withdrawing groups, such as a nitro group at the 5-position of the furan ring, is often critical for the antibacterial activity of nitrofurans.[1] For other furan-carboxamides, the nature of the substituent on the amide nitrogen plays a significant role in determining the spectrum of activity against different microorganisms.[2][9]

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Aryl-3(furan-2-yl) propanoic acid derivative 1 | Escherichia coli | 64 µg/mL[5] |

| Furan Derivative Series | Candida albicans | 64 µg/mL[8] |

| Furan Derivative Series | Staphylococcus aureus | 128 µg/mL[8] |

Data sourced from multiple studies to illustrate the potential of furan-based scaffolds.[5][8]

Neuroprotective Agents

Recent research has highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[10][11][12] Their therapeutic effects are often attributed to their antioxidant and anti-inflammatory properties.[10][11][12]

-

Mechanism of Action: Oxidative stress and neuroinflammation are key pathological drivers in neurodegeneration.[10][11] Furan derivatives can act as potent scavengers of free radicals, mitigating oxidative damage to neurons.[10][11] Additionally, they can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in the brain.[10][11] Some furan-based compounds have also shown the ability to inhibit cholinesterase enzymes, a key therapeutic strategy in Alzheimer's disease to enhance acetylcholine levels.[13]

Key Experimental Protocols

To validate the therapeutic potential of newly synthesized furan-based amino esters, a series of standardized in vitro assays are essential. The following protocols provide a framework for the initial biological evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the antibacterial or antifungal potency of test compounds.

Methodology (Broth Microdilution):

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus ATCC 29213) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the broth medium. Final concentrations should typically range from 256 µg/mL down to 1 µg/mL.[8]

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8]

Self-Validation System:

-

The positive control must show distinct turbidity.

-

The negative control must remain clear.

-

A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference standard to ensure the assay is performing correctly.

Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol, based on the Ellman method, measures the ability of a compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Objective: To screen for potential anti-Alzheimer's disease activity.

Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, test compound (at various concentrations), and the enzyme solution. Incubate for 15 minutes at 25°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to each well to start the reaction.

-

Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). Measure the absorbance of this product kinetically at 412 nm over several minutes using a microplate reader.

-

Calculation: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to a control reaction (no inhibitor) and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation System:

-

A known cholinesterase inhibitor (e.g., donepezil or galantamine) must be included as a positive control.

-

A control reaction without the enzyme should be run to account for any non-enzymatic substrate hydrolysis.

Future Perspectives and Challenges

Furan-based amino esters represent a promising and versatile class of compounds for medicinal chemistry. The future of this field lies in leveraging modern drug design strategies to optimize their therapeutic potential.

-

Scaffold Hopping and Bioisosteric Replacement: While furan is an excellent scaffold, exploring related five-membered heterocycles (e.g., thiophene, pyrrole) could lead to compounds with improved potency or pharmacokinetic profiles.

-

Targeted Drug Delivery: The amino ester functionality can be exploited to design prodrugs that target specific tissues or are activated under particular physiological conditions (e.g., in the acidic microenvironment of a tumor).

-

Addressing Metabolic Stability: A key challenge is the potential for in vivo oxidation of the furan ring, which can sometimes lead to toxic metabolites.[1] Medicinal chemists must carefully design derivatives that block or slow this metabolic pathway, for instance by strategically placing substituents on the ring, to enhance safety profiles.

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of furan-based amino esters can be unlocked, paving the way for the next generation of innovative medicines.

References

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022-10-02). Vertex AI Search.

- Furan: A Promising Scaffold for Biological Activity. (2024-01-25). Vertex AI Search.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024-09-27). PubMed.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025-10-01).

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel

- Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. NIH.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024-09-27). Bentham Science Publisher.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020-08-19). PMC - PubMed Central.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019-05-08). Oriental Journal of Chemistry.

- Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed.

- Furan. Wikipedia.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Furan - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ijabbr.com [ijabbr.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [eurekaselect.com]

- 13. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride: An In-Silico Perspective for Drug Discovery

Executive Summary: Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a furan derivative with potential pharmacological significance. This guide provides a comprehensive theoretical framework and detailed computational protocols for its characterization. By leveraging Density Functional Theory (DFT) for molecular modeling and molecular docking for target interaction analysis, we delineate a pathway for elucidating its electronic properties, structural stability, and potential as a therapeutic agent. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the in-silico evaluation of novel small molecules.

Introduction: The Significance of Furan Scaffolds in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems, like phenyl rings, while offering modified metabolic stability and receptor interaction profiles.[3] Furan derivatives exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, the subject of this guide, incorporates key functional groups—an aminomethyl substituent and a methyl carboxylate group—that suggest potential for diverse non-covalent interactions with biological macromolecules, making it a compelling candidate for drug discovery programs.

Computational chemistry offers a powerful, cost-effective, and rapid approach to pre-screen and characterize potential drug candidates before undertaking expensive and time-consuming experimental synthesis and testing.[4][5][6] This guide outlines a robust in-silico workflow to predict the molecular properties and potential bioactivity of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is the precise definition of the molecule of interest. Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (CAS No: 160938-84-1) is comprised of a central furan ring substituted at the C2 position with a methyl carboxylate group and at the C5 position with an aminomethyl group, with the amine protonated as a hydrochloride salt.[7][8]

Table 1: Key Physicochemical Properties of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

| Property | Value | Source |

| CAS Number | 160938-84-1 | [8] |

| Molecular Formula | C₇H₁₀ClNO₃ | [7] |

| Molecular Weight | 191.61 g/mol | [7] |

| IUPAC Name | methyl 5-(aminomethyl)-2-furoate hydrochloride | |

| InChI Key | OJCCSWCSYOBPCO-UHFFFAOYSA-N | |

| Physical Form | Solid |

Theoretical Framework and Computational Methodologies

Our in-silico investigation is built on two pillars of computational chemistry: Density Functional Theory (DFT) for accurate molecular property prediction and Molecular Docking for simulating ligand-protein interactions.

Density Functional Theory (DFT): Elucidating Molecular Geometry and Electronic Structure

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is highly effective for calculating the optimized geometry, vibrational frequencies, and electronic properties of organic molecules.[9][10]

Causality Behind Method Selection: The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a strategic one, representing a well-established hybrid functional that provides a good balance between computational cost and accuracy for a wide range of organic molecules.[11][12] The 6-311++G(d,p) basis set is selected for its robustness. It is a triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) on both heavy atoms and hydrogens to account for the non-uniform distribution of electron density in molecules, which is critical for systems with heteroatoms and potential hydrogen bonding.[13][14][15]

Step-by-Step Protocol for DFT Analysis:

-

Structure Preparation:

-

Draw the 2D structure of Methyl 5-(aminomethyl)furan-2-carboxylate.

-

Convert the 2D structure to a 3D model using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

Protonate the aminomethyl nitrogen to reflect the hydrochloride salt form.

-

-

Geometry Optimization:

-

Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set.

-

The optimization is complete when the forces on the atoms and the energy change between steps are below the default convergence criteria.

-

-

Frequency Calculation:

-

Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Self-Validation Check: Confirm that the optimization has reached a true energy minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

-

-

Property Calculation and Analysis:

-

From the output, extract key data:

-

Optimized geometric parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions.

-

-

Molecular Docking: Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[16][17][18] It is instrumental in structure-based drug design for identifying potential hits and optimizing leads.[17]

Causality Behind Method Selection: The selection of a biological target is crucial. Given that many furan derivatives exhibit antibacterial activity, a potential target could be a bacterial enzyme essential for survival, such as DNA gyrase or dihydrofolate reductase.[1][2] AutoDock Vina is a widely used, efficient, and accurate open-source program for molecular docking.[19] Its scoring function approximates the binding affinity (in kcal/mol), allowing for the ranking of different binding poses.[19]

Step-by-Step Protocol for Molecular Docking:

-

Target Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign partial charges (e.g., Kollman charges).

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride.

-

Define rotatable bonds to allow for conformational flexibility during the docking process.

-

-

Grid Box Generation:

-

Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid must be carefully chosen to cover the entire binding pocket where the native ligand binds.

-

-

Docking Simulation:

-

Perform the docking calculation using a program like AutoDock Vina.[19] The program will systematically sample different conformations and orientations of the ligand within the active site.

-

Trustworthiness Principle: A high "exhaustiveness" setting should be used to ensure a thorough search of the conformational space, increasing the reliability of the results.

-

-

Results Analysis and Visualization:

-

Analyze the output to identify the binding pose with the lowest binding energy (most favorable). A more negative value indicates a stronger predicted binding affinity.[18]

-

Visualize the predicted ligand-protein complex using software like PyMOL or Chimera.

-

Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the amino acid residues of the active site.

-

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce attrition rates in drug development.[4][5][20] Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, can predict these properties from the molecular structure alone.[5][6]

Protocol for ADMET Prediction:

-

Select Prediction Tools: Utilize web-based servers or standalone software (e.g., SwissADME, pkCSM).

-

Input Structure: Submit the SMILES string or 3D structure of the compound.

-

Analyze Parameters: Evaluate key predicted parameters such as:

-

Absorption: Oral bioavailability, Caco-2 permeability.

-